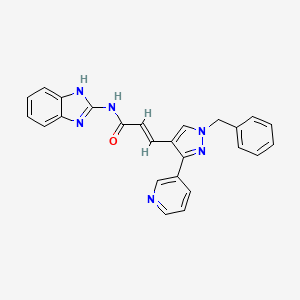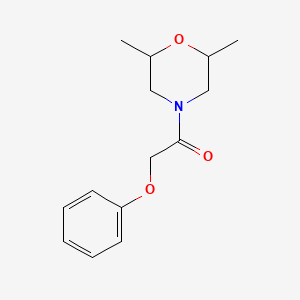
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide, also known as MQC, is a synthetic compound that belongs to the family of quinoline-based molecules. MQC has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide inhibits the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide can induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix and promote cancer cell invasion and metastasis. In addition, 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using standard organic synthesis techniques. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been shown to be stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to using 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide in lab experiments. For example, the exact mechanism of action of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, the potential toxicity of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide in vivo has not been fully evaluated, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide. One direction is to further investigate the mechanism of action of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide and its specific targets in cancer cells. This could lead to the development of more targeted therapies that specifically inhibit the activity of these targets. Another direction is to evaluate the potential toxicity of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide in vivo and its pharmacokinetic properties, which could provide valuable information for the development of clinical trials. Finally, future studies could focus on the development of novel analogs of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide with improved activity and selectivity for cancer cells.
Synthesemethoden
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide can be synthesized by reacting 2-amino-3-cyano-4-(4-methoxyphenyl)quinoline with 3-aminobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has shown potential as a therapeutic agent for cancer treatment. Several studies have reported that 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been reported to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-quinolin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c1-31-20-12-10-17(11-13-20)25-15-22(21-7-3-5-9-24(21)29-25)26(30)28-19-14-18-6-2-4-8-23(18)27-16-19/h2-16H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFNYPFPSENAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
